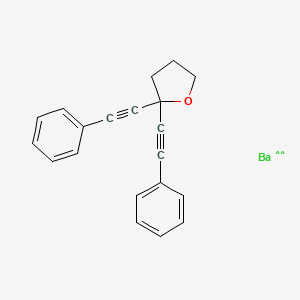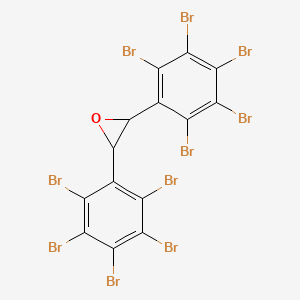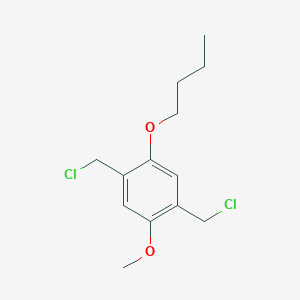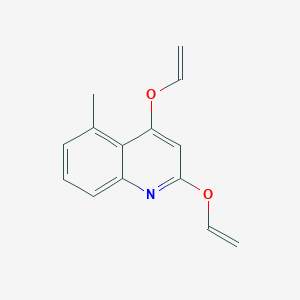
2,4-Bis(ethenyloxy)-5-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(ethenyloxy)-5-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of two ethenyloxy groups attached to the quinoline ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(ethenyloxy)-5-methylquinoline typically involves the reaction of 2,4-dihydroxy-5-methylquinoline with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by ethenyloxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethenyloxy groups, leading to the formation of quinoline-2,4-dione derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group or the quinoline ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(ethenyloxy)-5-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for various organic materials.
Wirkmechanismus
The mechanism of action of 2,4-Bis(ethenyloxy)-5-methylquinoline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The ethenyloxy groups enhance its ability to penetrate cell membranes, making it effective in targeting intracellular components.
Vergleich Mit ähnlichen Verbindungen
2,4-Bis(halomethyl)quinoline: Known for its antimicrobial properties.
2,4-Bis(triazol-1-yl)benzoic acid: Used in the synthesis of metal-organic frameworks.
2,4-Bis(benzofuran-2-yl)quinoline: Studied for its luminescent properties.
Uniqueness: 2,4-Bis(ethenyloxy)-5-methylquinoline is unique due to the presence of ethenyloxy groups, which impart distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
136886-68-5 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2,4-bis(ethenoxy)-5-methylquinoline |
InChI |
InChI=1S/C14H13NO2/c1-4-16-12-9-13(17-5-2)15-11-8-6-7-10(3)14(11)12/h4-9H,1-2H2,3H3 |
InChI-Schlüssel |
LFRYFSSRLPHWQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)N=C(C=C2OC=C)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
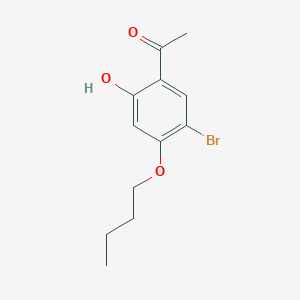
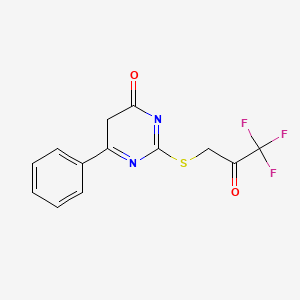
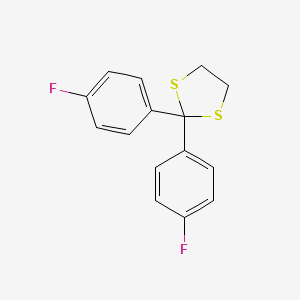
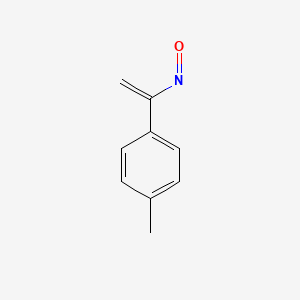
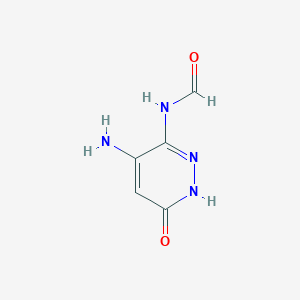
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
